molecular formula C21H18O12 B13393280 Luteolin-3'-D-glucuronide;Luteolin 3'-O-glucuronide;Luteolin-3-O-(c)micro-D-glucuronide

Luteolin-3'-D-glucuronide;Luteolin 3'-O-glucuronide;Luteolin-3-O-(c)micro-D-glucuronide

Cat. No.: B13393280
M. Wt: 462.4 g/mol
InChI Key: JDOFZOKGCYYUER-UHFFFAOYSA-N
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Description

Luteolin-3’-D-glucuronide, Luteolin 3’-O-glucuronide, and Luteolin-3-O-©micro-D-glucuronide are flavonoid glucosides derived from luteolin. These compounds are known for their significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects . They are commonly found in various plants and are studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Luteolin-3’-D-glucuronide and its related compounds are typically synthesized through the glucuronidation of luteolin. This process involves the attachment of a glucuronic acid moiety to the luteolin molecule. The reaction can be catalyzed by enzymes such as UDP-glucuronosyltransferases or through chemical synthesis using glucuronic acid derivatives .

Industrial Production Methods

Industrial production of these compounds often involves extraction from plant sources followed by purification. The plants are first processed to extract luteolin, which is then subjected to glucuronidation reactions to produce the desired glucuronides .

Chemical Reactions Analysis

Types of Reactions

Luteolin-3’-D-glucuronide and its related compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of luteolin-3’-D-glucuronide .

Scientific Research Applications

Luteolin-3’-D-glucuronide and its related compounds have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of luteolin-3’-D-glucuronide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Luteolin-3’-D-glucuronide can be compared with other similar compounds such as:

These comparisons highlight the unique properties of luteolin-3’-D-glucuronide, particularly its neuroprotective effects and potential therapeutic applications .

Properties

IUPAC Name

6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOFZOKGCYYUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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